![molecular formula C13H17N3 B6142609 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine CAS No. 616879-04-0](/img/structure/B6142609.png)
2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine
説明
The compound you mentioned is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Molecular Structure Analysis
Pyrazole derivatives are characterized by a five-membered ring structure with two nitrogen atoms. The specific structure of “2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine” would depend on the arrangement of the atoms and the specific functional groups attached to the ring .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including nucleophilic addition and dehydration processes, resulting in the formation of new compounds .科学的研究の応用
Synthesis and Ligand Development
- A study by Olguín and Brooker (2011) explored the synthesis of 4-phenyl-1H-pyrazoles, including derivatives of 3,5-dimethyl-1H-pyrazol, as head units for generating asymmetric imine ligands and mixed metal polynuclear complexes. These ligands have potential applications in catalysis and coordination chemistry (Olguín & Brooker, 2011).
Polymeric Material Modification
- Aly and El-Mohdy (2015) reported on the modification of polyvinyl alcohol/acrylic acid hydrogels using various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid and derivatives of 3,5-dimethyl-1H-pyrazol. These modifications aim to enhance the thermal stability and biological activities of the hydrogels, relevant for medical applications (Aly & El-Mohdy, 2015).
Catalysis in Polymerization
- Research by Obuah et al. (2014) involved the use of pyrazolylamine ligands, including those derived from 3,5-dimethyl-pyrazol, in nickel(II) catalyzed oligomerization and polymerization of ethylene. The ligands' structure influenced the product, highlighting their role in fine-tuning polymer properties (Obuah et al., 2014).
Synthesis of Heterocyclic Compounds
- Bondavalli et al. (1992) synthesized 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines with various activities, demonstrating the versatility of pyrazole derivatives in generating bioactive heterocyclic compounds (Bondavalli et al., 1992).
Spectroscopic and Crystallographic Studies
- Hayvalı et al. (2010) conducted spectroscopic, spectrophotometric, and crystallographic investigations on Schiff base ligands derived from 3,5-dimethyl-1H-pyrazol, providing insights into the structural and electronic properties of these compounds (Hayvalı, Unver, & Svoboda, 2010).
Molecular Structure Investigations
- Shawish et al. (2021) synthesized and analyzed the molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, including those with 3,5-dimethyl-1H-pyrazol, underscoring the importance of these compounds in material science (Shawish et al., 2021).
作用機序
Target of Action
The primary targets of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects.
Mode of Action
The compound interacts with its targets through a process that involves molecular docking . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine may have a similar mode of action.
Biochemical Pathways
It is known that the compound has potent antileishmanial and antimalarial activities . This suggests that it may interfere with the life cycle of Leishmania and Plasmodium species, disrupting their ability to infect host cells and multiply.
Pharmacokinetics
A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization
Result of Action
The compound has been shown to have superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Action Environment
The action, efficacy, and stability of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, which in turn can influence its bioavailability and efficacy
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including catecholase, which is involved in the oxidation of catechol to o-quinone . The interaction with catecholase is facilitated by the coordination of the pyrazole nitrogen atoms to the metal ions in the enzyme’s active site. Additionally, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine can form complexes with copper(II) ions, enhancing its catalytic activity . These interactions highlight the compound’s potential as a ligand in metalloenzyme studies.
Cellular Effects
The effects of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of acetylcholinesterase, an enzyme crucial for the hydrolysis of acetylcholine in the nervous system . By inhibiting acetylcholinesterase, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine can affect neurotransmission and potentially alter cellular responses. Furthermore, the compound’s interaction with reactive oxygen species (ROS) suggests a role in oxidative stress regulation, impacting cellular components such as lipids, proteins, and DNA .
Molecular Mechanism
At the molecular level, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine exerts its effects through various binding interactions and enzyme modulations. The compound’s pyrazole ring allows it to bind to metal ions, forming stable complexes that can inhibit or activate enzymatic functions . For example, its interaction with copper(II) ions in catecholase enhances the enzyme’s catalytic efficiency . Additionally, the compound’s ability to inhibit acetylcholinesterase is attributed to its binding to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby influencing neurotransmission . These molecular interactions underscore the compound’s potential in biochemical and pharmacological applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine have been studied over time to assess its stability and long-term impact on cellular functions. The compound has demonstrated stability under various conditions, maintaining its biochemical activity over extended periods
Dosage Effects in Animal Models
The effects of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine vary with dosage in animal models. At lower doses, the compound has been observed to enhance enzymatic activities and improve cellular functions . At higher doses, it can exhibit toxic effects, including oxidative stress and disruption of normal cellular processes . These findings highlight the importance of dosage optimization in potential therapeutic applications to minimize adverse effects while maximizing benefits.
Metabolic Pathways
2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism involves its conversion into different metabolites, which can further participate in biochemical reactions . The interaction with enzymes such as catecholase and acetylcholinesterase indicates its role in oxidative and neurotransmitter pathways . These metabolic interactions can influence the overall metabolic flux and levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interaction with transport proteins facilitates its distribution to various cellular compartments . Studies have shown that the compound can accumulate in specific tissues, potentially enhancing its localized effects .
Subcellular Localization
The subcellular localization of 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanamine is crucial for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Its presence in the nucleus suggests a potential role in regulating gene expression, while its cytoplasmic localization allows it to participate in metabolic and signaling pathways . Post-translational modifications and targeting signals may further influence its subcellular distribution and activity.
特性
IUPAC Name |
2-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-9-11(2)16(15-10)13-5-3-12(4-6-13)7-8-14/h3-6,9H,7-8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJNLRDAEIHAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
616879-04-0 | |
| Record name | 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylate](/img/structure/B6142537.png)
![2-{[3-cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B6142542.png)
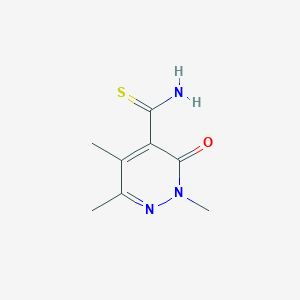
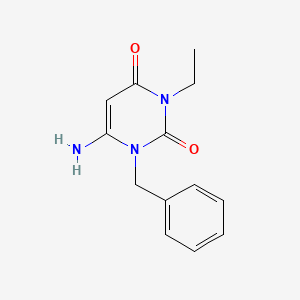
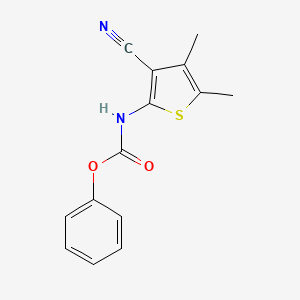
![1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B6142581.png)
![2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B6142582.png)
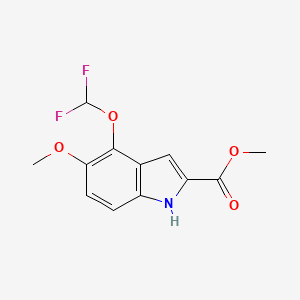
![{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B6142596.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6142601.png)
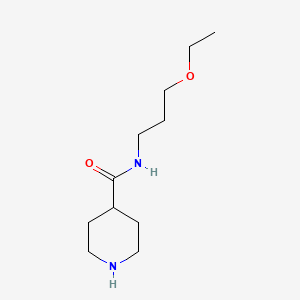

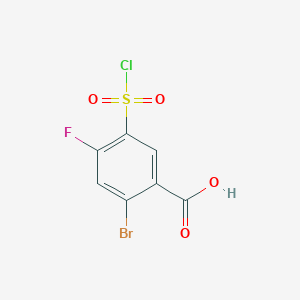
![1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6142643.png)